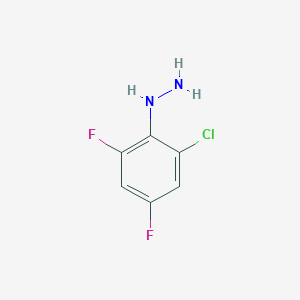

(2-Chloro-4,6-difluorophenyl)hydrazine

Description

(2-Chloro-4,6-difluorophenyl)hydrazine is a halogenated aromatic hydrazine derivative with the molecular formula C₆H₅ClF₂N₂ (CAS: 1220910-89-3) . Its structure features a phenyl ring substituted with chlorine at position 2 and fluorine atoms at positions 4 and 6, linked to a hydrazine (-NH-NH₂) group. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and triazine-based polymers .

Properties

IUPAC Name |

(2-chloro-4,6-difluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2/c7-4-1-3(8)2-5(9)6(4)11-10/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVMJKUFXVUBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4,6-difluorophenyl)hydrazine typically involves the reaction of 2-chloro-4,6-difluoroaniline with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-chloro-4,6-difluoroaniline+hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4,6-difluorophenyl)hydrazine can undergo various chemical reactions, including:

Substitution Reactions: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

Oxidation Reactions: The compound can be oxidized to form corresponding azo compounds.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Various substituted hydrazines.

Oxidation: Azo compounds.

Reduction: Amines and other reduced forms.

Scientific Research Applications

(2-Chloro-4,6-difluorophenyl)hydrazine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

Industrial Applications: Used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which (2-Chloro-4,6-difluorophenyl)hydrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved are often specific to the compound’s structure and the functional groups present.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 178.01 g/mol .

- Physical State : Likely a solid at room temperature (inferred from analogous hydrazines).

- Reactivity : The electron-withdrawing Cl and F substituents enhance electrophilic substitution reactivity, making it suitable for condensation reactions with carbonyl compounds or triazine derivatives .

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

(4-Chloro-2,6-difluorophenyl)hydrazine (CAS: 1461708-54-2) is a positional isomer with chlorine at position 4 and fluorine at positions 2 and 4. Despite sharing the molecular formula C₆H₅ClF₂N₂ , the altered substituent positions significantly affect electronic distribution and steric interactions:

- Electronic Effects : The meta-fluorine (position 2) in the isomer may reduce ring electron density more than the para-fluorine (position 4) in the original compound, altering reaction kinetics in nucleophilic substitutions .

- Synthesis : Both isomers are synthesized via nucleophilic aromatic substitution, but reaction conditions (temperature, catalysts) may vary to accommodate substituent positioning .

Methyl-Substituted Analogs

(2-Chloro-4,6-dimethylphenyl)hydrazine (CAS: 55034-69-0) replaces fluorine with methyl groups at positions 4 and 5. Key differences include:

- Molecular Formula : C₈H₁₁ClN₂ .

- Polarity : Methyl groups are electron-donating, reducing overall polarity compared to the fluorine-substituted derivative. This results in lower solubility in polar solvents like acetonitrile .

- Synthesis : Prepared via reaction of (2-methylphenyl)hydrazine with bromine chloride, highlighting the role of steric hindrance in methyl-substituted systems .

Triazine Precursors

2-Chloro-4,6-diaryloxy-1,3,5-triazines (e.g., 2-chloro-4,6-diphenoxy-1,3,5-triazine) react with hydrazine to form triazine-hydrazine hybrids. Unlike (2-Chloro-4,6-difluorophenyl)hydrazine, these compounds feature a triazine core, enabling broader applications in materials science .

Comparative Data Table

Research Findings and Trends

- Reactivity : Fluorine and chlorine substituents increase electrophilicity, enabling efficient coupling reactions. For example, this compound reacts with triazines to form heterocycles used in drug discovery .

- Solubility: Halogenated hydrazines exhibit lower solubility in nonpolar solvents compared to methyl-substituted analogs. Hydrogen bonding with polar solvents (e.g., acetonitrile) is enhanced by fluorine .

- Safety : Halogenated hydrazines may pose toxicity risks. For example, [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine requires stringent handling protocols .

Biological Activity

Overview

(2-Chloro-4,6-difluorophenyl)hydrazine is an organic compound notable for its hydrazine group linked to a chlorinated and difluorinated benzene ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and enzyme inhibition.

The synthesis of this compound typically involves the reaction of 2-chloro-4,6-difluoroaniline with hydrazine hydrate, often conducted in solvents like ethanol or methanol under reflux conditions. The general reaction can be summarized as follows:

This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation to form azo compounds, and reduction to yield amines or other derivatives.

The biological activity of this compound is largely dependent on its application in medicinal chemistry. It may function by inhibiting specific enzymes or binding to receptors, modulating various biological pathways. The precise molecular targets can vary based on the structural characteristics of the compound and its substituents.

Medicinal Applications

Research indicates that this compound is utilized as an intermediate in the synthesis of pharmaceuticals aimed at specific biological targets. Its derivatives have shown promise in various therapeutic areas, particularly in the inhibition of enzymes related to diseases such as cancer and neurodegenerative disorders.

- Anticancer Activity : Some studies have explored the cytotoxic effects of hydrazine derivatives against cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant inhibitory activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 45 nM to 97 nM .

- Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. Similar compounds have shown promising results with IC50 values indicating effective inhibition .

Case Studies

Several case studies highlight the biological efficacy of hydrazine derivatives:

- Study on Acetylcholinesterase Inhibition : A series of hydrazine derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase. One compound exhibited an IC50 value of 2.7 µM, showcasing potential for Alzheimer's treatment .

- Cytotoxicity Against Cancer Cell Lines : Another study reported that specific derivatives demonstrated cytotoxicity against multiple cancer cell lines with significant growth inhibition observed at low concentrations .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.